
1-Cyclopentyl-2-(trifluoromethyl)benzene
Overview
Description
1-Cyclopentyl-2-(trifluoromethyl)benzene (CAS: 1206125-14-5) is a substituted aromatic compound featuring a cyclopentyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2 of the benzene ring. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity in synthetic applications. The cyclopentyl substituent contributes steric bulk, which can modulate solubility, lipophilicity, and interaction with biological targets . This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the design of bioactive molecules due to its balanced electronic and steric effects .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Cyclopentyl-2-(trifluoromethyl)benzene, and how do reaction conditions affect yield?
The synthesis typically involves introducing the cyclopentyl and trifluoromethyl groups onto a benzene ring. Key methods include:
- Friedel-Crafts Alkylation : Cyclopentylation of 2-(trifluoromethyl)benzene derivatives using cyclopentyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane vs. cyclohexane) critically influence regioselectivity and yield .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with cyclopentylboronic acids, though steric hindrance from the trifluoromethyl group may require bulky ligands (e.g., SPhos) to enhance efficiency .
- Post-Functionalization : Nitration or halogenation of pre-assembled cyclopentyl-trifluoromethylbenzene intermediates under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -65 ppm). ¹H NMR reveals cyclopentyl proton splitting patterns (e.g., multiplet at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.1) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects from the cyclopentyl group and confirms substituent positions, though crystallization may require slow evaporation in non-polar solvents .
Advanced Research Questions
Q. How does steric hindrance from the cyclopentyl group influence reactivity in cross-coupling reactions?
The cyclopentyl group creates a steric environment that:
- Reduces Reaction Rates : Bulky substituents slow down transmetallation in Suzuki couplings, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis .
- Promotes Ortho-Selectivity : In electrophilic substitutions (e.g., nitration), the trifluoromethyl group directs incoming electrophiles to the ortho position relative to itself, while the cyclopentyl group blocks para positions .
- Data Contradiction Example : Some studies report unexpected meta-substitution in halogenation reactions, attributed to solvent polarity or competing electronic effects .
Q. What computational methods are used to predict the biological interactions of this compound?
- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450). The trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic aromatic substitution. The cyclopentyl group’s electron-donating effect may stabilize transition states .
- MD Simulations : Evaluate conformational stability in lipid bilayers for potential membrane permeability in drug discovery .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
- Variable Temperature NMR : Resolves overlapping signals caused by restricted rotation of the cyclopentyl group .
- Isotopic Labeling : ¹³C-labeled analogs clarify carbon environments, especially near the trifluoromethyl group .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene) to identify consistent spectral patterns .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during purification of this compound?
- Low-Temperature Chromatography : Use silica gel columns pre-cooled to 4°C to prevent thermal degradation .
- Inert Atmosphere Processing : Schlenk techniques avoid oxidation of sensitive intermediates during recrystallization .
- Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with hexane/ethyl acetate mixtures to stabilize the compound .
Q. How do substituent positions affect the compound’s application in materials science?
- Thermal Stability : The trifluoromethyl group enhances thermal resistance (TGA data shows decomposition >250°C), making it suitable for high-performance polymers .
- Optical Properties : Electron-withdrawing groups (e.g., -CF₃) increase refractive index, relevant for optical polymer composites. UV-Vis spectra (λmax ~ 270 nm) confirm π→π* transitions .
Q. Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects: The trifluoromethyl group (-CF₃) in 1-Cyclopentyl-2-(trifluoromethyl)benzene enhances electron withdrawal compared to non-fluorinated analogs, improving resistance to oxidation . Chlorine substituents (e.g., in 1-Chloro-2-(trifluoromethyl)benzene) increase electrophilicity but reduce metabolic stability compared to cyclopentyl groups .
Steric and Lipophilic Effects :
- The cyclopentyl group in the target compound increases lipophilicity (logP ≈ 3.8 estimated) compared to smaller substituents like -Cl or -F, enhancing membrane permeability in drug design .
- Bulky groups (e.g., sulfonyl in 1-chloro-2-((trifluoromethyl)sulfonyl)benzene) reduce rotational freedom, affecting binding to enzyme active sites (e.g., CD73 inhibitors) .
Synthetic Utility: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is preferred for polyamine derivatization due to its reactivity with amino groups, achieving 95% derivatization efficiency in wine samples . The target compound’s cyclopentyl group requires specialized coupling methods (e.g., Pd-catalyzed cross-coupling) compared to simpler halogenated analogs .
Table 2: Activity Comparison in Drug Design
Key Findings:
- Antibacterial Activity : Derivatives of this compound show moderate activity against multidrug-resistant Staphylococcus aureus (EC₅₀: 2.1 µM), outperforming chloromethyl analogs (EC₅₀: >10 µM) due to improved membrane penetration .
- Enzyme Inhibition : Sulfonyl-containing analogs (e.g., 1-Chloro-3-((trifluoromethyl)sulfonyl)benzene) exhibit superior CD73 inhibition (pIC₅₀: 8.2) by forming hydrogen bonds with catalytic residues, a feature absent in the target compound .
Physicochemical Properties
Table 3: Physical Property Comparison
Key Notes:
Properties
CAS No. |
1206125-14-5 |
---|---|
Molecular Formula |
C12H13F3 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
1-cyclopentyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H13F3/c13-12(14,15)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
HZNXRICIKBTUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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